molecular formula C8H5BrOS B3421260 4-bromo-1-benzothiophen-5-ol CAS No. 21240-83-5

4-bromo-1-benzothiophen-5-ol

Cat. No.: B3421260
CAS No.: 21240-83-5
M. Wt: 229.10 g/mol
InChI Key: OEKMJYUGODWBFH-UHFFFAOYSA-N
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Description

4-bromo-1-benzothiophen-5-ol is an organosulfur compound with the molecular formula C8H5BrOS. It is a derivative of benzothiophene, characterized by the presence of a bromine atom at the 4-position and a hydroxyl group at the 5-position on the benzothiophene ring.

Mechanism of Action

While the specific mechanism of action for 4-Bromobenzo[b]thiophene is not mentioned in the search results, benzothiophene derivatives are found within the chemical structures of pharmaceutical drugs such as raloxifene, zileuton, and sertaconazole . These compounds have a broad range of applications in medicinal chemistry such as antimicrobial, anticancer, antioxidant, anti-HIV and anti-inflammatory activities .

Safety and Hazards

Benzothiophene has a GHS labelling with a signal word of warning. The hazard statements include H302 (Harmful if swallowed) and H411 (Toxic to aquatic life with long-lasting effects) . Precautionary statements include P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P273 (Avoid release to the environment), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), P391 (Collect spillage), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Future Directions

While the specific future directions for 4-Bromobenzo[b]thiophene are not mentioned in the search results, benzothiophene and its derivatives continue to be a subject of research due to their wide range of applications in medicinal chemistry and material science . They are used in the manufacturing of dyes such as thioindigo and are found within the chemical structures of various pharmaceutical drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing benzothiophene derivatives, including 4-bromo-1-benzothiophen-5-ol, involves the aryne reaction with alkynyl sulfides. This reaction typically uses o-silylaryl triflates and alkynyl sulfides as starting materials. The reaction proceeds through the formation of aryne intermediates, which then react with alkynyl sulfides to form the benzothiophene scaffold .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of readily available starting materials and standard organic synthesis techniques, such as nucleophilic substitution and electrophilic aromatic substitution, to introduce the bromine and hydroxyl groups onto the benzothiophene ring.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-benzothiophen-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of benzothiophene-5-one.

    Reduction: Formation of 1-benzothiophen-5-ol.

    Substitution: Formation of various substituted benzothiophene derivatives, depending on the nucleophile used.

Scientific Research Applications

4-bromo-1-benzothiophen-5-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1-benzothiophen-5-ol: Similar structure but with a chlorine atom instead of bromine.

    4-fluoro-1-benzothiophen-5-ol: Similar structure but with a fluorine atom instead of bromine.

    1-benzothiophen-5-ol: Lacks the halogen substituent.

Uniqueness

4-bromo-1-benzothiophen-5-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-bromo-1-benzothiophen-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrOS/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKMJYUGODWBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C(=C1O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21240-83-5
Record name 4-bromo-1-benzothiophen-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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